Antafumicin A
Description
Antafumicin A is a secondary metabolite produced by fungal species within the Aspergillus genus. Initially isolated from a strain misidentified as Aspergillus fumigatus (later corrected to Aspergillus clavatus), it belongs to a family of compounds with diverse biological activities . While structural details of this compound remain partially characterized, its acute toxicity profile has been documented, with intraperitoneal administration exceeding 250 mg/kg proving lethal in preclinical models .
Properties
CAS No. |
151271-54-4 |
|---|---|
Molecular Formula |
C13H14O6 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
(3R,5S)-5-(3-acetyl-2,6-dihydroxyphenyl)-3-methoxyoxolan-2-one |
InChI |
InChI=1S/C13H14O6/c1-6(14)7-3-4-8(15)11(12(7)16)9-5-10(18-2)13(17)19-9/h3-4,9-10,15-16H,5H2,1-2H3/t9-,10+/m0/s1 |
InChI Key |
FTMZAUPTWYKXKM-VHSXEESVSA-N |
SMILES |
CC(=O)C1=C(C(=C(C=C1)O)C2CC(C(=O)O2)OC)O |
Isomeric SMILES |
CC(=O)C1=C(C(=C(C=C1)O)[C@@H]2C[C@H](C(=O)O2)OC)O |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)O)C2CC(C(=O)O2)OC)O |
Synonyms |
4-(3-acetyl-2,6-dihydroxyphenyl)-2-methoxy-4-butanolide antafumicin A antafumicin B |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Spectral Properties
The following table summarizes key structural and spectral data for Antafumicin A and related fungal metabolites:
Note: Molecular weights listed for Antafumicin B and Asperazine in appear inconsistent with typical fungal metabolites, suggesting possible transcription errors in source data.
Taxonomic and Functional Divergence
While this compound and B share a nomenclature lineage, their taxonomic origins differ:
- This compound is linked to Aspergillus clavatus .
- Antafumicin B is produced by Aspergillus niger .
This divergence suggests evolutionary adaptations in biosynthetic pathways, influencing their biological roles.
Critical Evaluation of Data Limitations
- Structural Ambiguities : this compound’s molecular weight and spectral data remain uncharacterized, hindering direct comparisons with analogs like cytochalasin E or Aurasperones.
- Discrepancies in Source Data : Molecular weights for Antafumicin B and Asperazine in conflict with established ranges for fungal metabolites, necessitating validation through modern techniques (e.g., high-resolution MS).
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